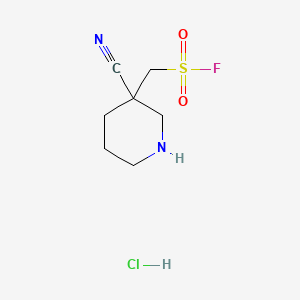
(3-Cyanopiperidin-3-yl)methanesulfonylfluoridehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a cyano group and a methanesulfonyl fluoride group, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride typically involves the reaction of piperidine derivatives with cyanide and methanesulfonyl fluoride.
Industrial Production Methods: For industrial-scale production, the preparation method is designed to be simple and easy to implement, ensuring good solubility and stability of the final product. This method is suitable for large-scale production and involves the use of crystal forms of the compound, which are prepared under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the cyano and methanesulfonyl fluoride groups, which are highly reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include water radical cations, which facilitate oxidation reactions under ambient conditions without the need for traditional chemical catalysts or oxidants . Other reagents include boron reagents for Suzuki–Miyaura coupling, which are used for carbon-carbon bond formation under mild and functional group-tolerant conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, while Suzuki–Miyaura coupling reactions result in the formation of various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
(3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various piperidine derivatives, which are important building blocks for drug development . In biology, this compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups. In industry, it is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and modifying proteins through the formation of covalent bonds with reactive functional groups. This inhibition can lead to the disruption of key biological processes, making it a valuable tool in the study of enzyme function and regulation.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride include other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Additionally, compounds like 3-cyanopyridines, which also contain a cyano group, share some similarities in terms of their chemical reactivity and applications .
Uniqueness: What sets (3-cyanopiperidin-3-yl)methanesulfonyl fluoride hydrochloride apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the cyano and methanesulfonyl fluoride groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile and valuable compound in scientific research.
Propiedades
Fórmula molecular |
C7H12ClFN2O2S |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
(3-cyanopiperidin-3-yl)methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H11FN2O2S.ClH/c8-13(11,12)6-7(4-9)2-1-3-10-5-7;/h10H,1-3,5-6H2;1H |
Clave InChI |
XOYCZKLKFPFDGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(CS(=O)(=O)F)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
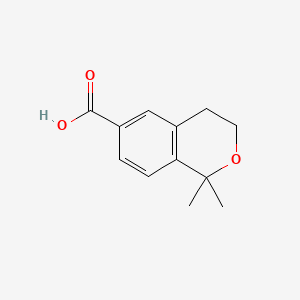
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)
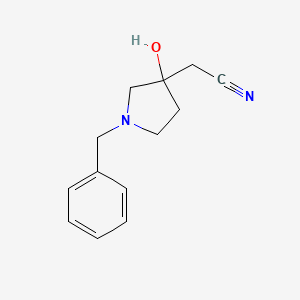
![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
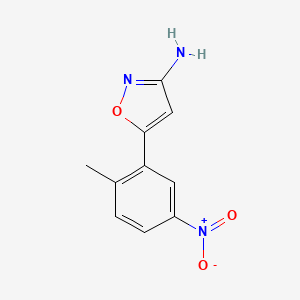

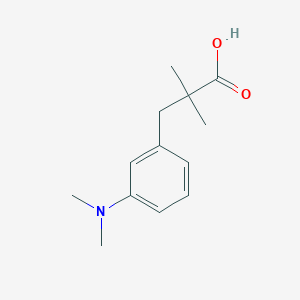

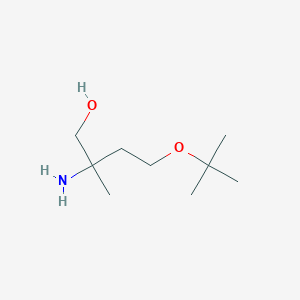
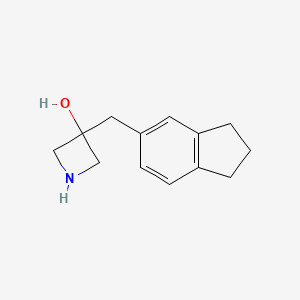
![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)

